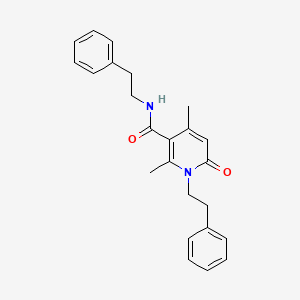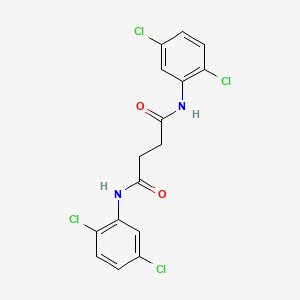![molecular formula C14H9BrN2O5 B3519845 5-Bromo-2-{[(4-nitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B3519845.png)
5-Bromo-2-{[(4-nitrophenyl)carbonyl]amino}benzoic acid
Overview
Description
5-Bromo-2-{[(4-nitrophenyl)carbonyl]amino}benzoic acid: is an organic compound that features a bromine atom, a nitrophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-{[(4-nitrophenyl)carbonyl]amino}benzoic acid typically involves multiple steps:
Bromination: The addition of a bromine atom to the aromatic ring, which can be achieved using bromine in acetic acid.
Amidation: The formation of an amide bond between the nitrophenyl group and the benzoic acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Reduction: 5-Amino-2-{[(4-aminophenyl)carbonyl]amino}benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use in the development of new pharmaceuticals due to its structural features.
Medicine:
- Investigated for its potential as a drug candidate or as a building block for drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[(4-nitrophenyl)carbonyl]amino}benzoic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitrophenyl and bromobenzoic acid moieties could play a role in binding to the active site of the target molecule.
Comparison with Similar Compounds
5-Bromo-2-aminobenzoic acid: Lacks the nitrophenyl group.
4-Nitrobenzoic acid: Lacks the bromine atom and the amide linkage.
2-Amino-5-bromobenzoic acid: Similar structure but with an amino group instead of the nitrophenyl group.
Uniqueness:
- The combination of a bromine atom, a nitrophenyl group, and a benzoic acid moiety makes 5-Bromo-2-{[(4-nitrophenyl)carbonyl]amino}benzoic acid unique in its reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups can influence its chemical behavior in various reactions.
Properties
IUPAC Name |
5-bromo-2-[(4-nitrobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O5/c15-9-3-6-12(11(7-9)14(19)20)16-13(18)8-1-4-10(5-2-8)17(21)22/h1-7H,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPNYXAFYAGSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3-(ethoxycarbonyl)-4-(4-ethoxyphenyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3519772.png)
![N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B3519777.png)

![N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B3519800.png)
![N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B3519817.png)
![N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B3519820.png)
![N-[4-(aminosulfonyl)benzyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B3519823.png)
![2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3519827.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B3519834.png)


![DIMETHYL 2-{[2-(BENZYLSULFONYL)ACETYL]AMINO}TEREPHTHALATE](/img/structure/B3519856.png)

